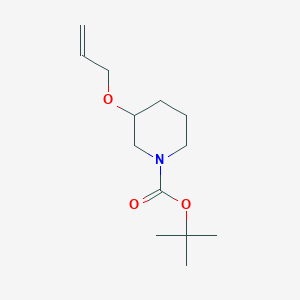
3-Chloro-4-isopropylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-isopropylpicolinic acid is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and an isopropyl group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylpicolinic acid typically involves the chlorination of 4-isopropylpicolinic acid. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-isopropylpicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted picolinic acid derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in piperidine derivatives.
Applications De Recherche Scientifique
3-Chloro-4-isopropylpicolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-isopropylpicolinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine atom and the isopropyl group can influence its binding affinity and specificity towards these targets. Additionally, the compound may participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
4-Isopropylpicolinic Acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-Chloropicolinic Acid: Lacks the isopropyl group, affecting its chemical properties and applications.
Picolinic Acid: The parent compound, with different substitution patterns leading to varied chemical behavior.
Uniqueness: 3-Chloro-4-isopropylpicolinic acid is unique due to the combined presence of both the chlorine atom and the isopropyl group, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in synthetic applications and potential as a bioactive molecule.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
3-chloro-4-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-5(2)6-3-4-11-8(7(6)10)9(12)13/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
LPBRUPZEZVYEKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NC=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


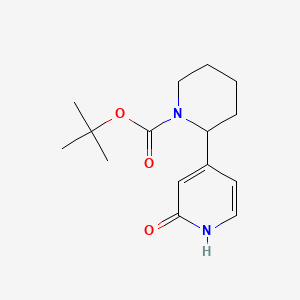
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
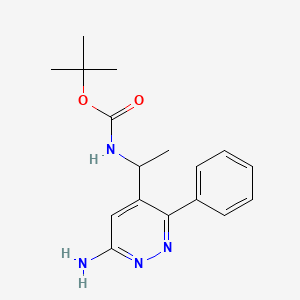
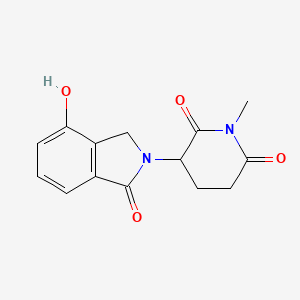
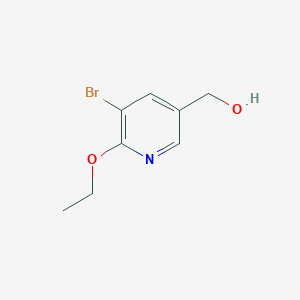


![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)
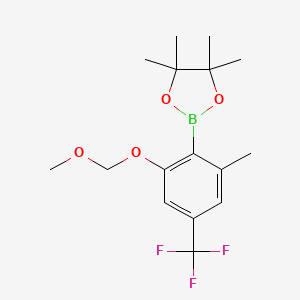
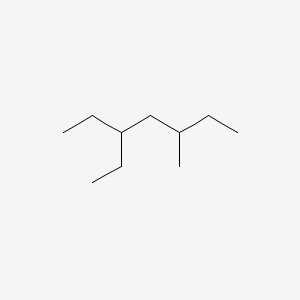

![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
